Extracellular Death Factor

Description

Properties

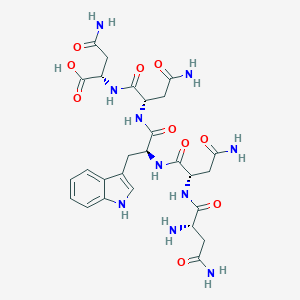

IUPAC Name |

(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOUINQUDZPAL-HILJTLORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Role of extracellular vesicles in inducing apoptosis

An In-depth Technical Guide on the Role of Extracellular Vesicles in Inducing Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular vesicles (EVs) are a heterogeneous group of cell-derived, membrane-enclosed particles that play crucial roles in intercellular communication.[1][2][3] These vesicles, which include exosomes, microvesicles, and apoptotic bodies, act as vehicles to transfer a wide array of bioactive molecules such as proteins, lipids, and nucleic acids between cells.[4][5] Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[6] A growing body of evidence indicates that EVs are significant mediators in the induction of apoptosis. EVs can carry death ligands on their surface or transport pro-apoptotic molecules as cargo, thereby triggering cell death pathways in recipient cells. This guide provides a comprehensive technical overview of the mechanisms by which EVs induce apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of EV-Induced Apoptosis

EVs can initiate apoptosis primarily through the activation of extrinsic death receptor pathways or by delivering cargo that modulates intrinsic apoptotic signaling in the recipient cell.

Death Receptor-Mediated Apoptosis (Extrinsic Pathway)

The most well-documented mechanism involves EVs carrying ligands of the tumor necrosis factor (TNF) superfamily on their surface. These ligands bind to corresponding death receptors on target cells, initiating a signaling cascade that culminates in apoptosis.

a) Fas/FasL Signaling Pathway Certain cells, particularly tumor cells and activated T-lymphocytes, release EVs that express Fas ligand (FasL) on their surface.[7][8] When these FasL-bearing EVs encounter a target cell expressing the Fas receptor (also known as CD95), the ligand-receptor interaction triggers the recruitment of the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[9] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8. Active caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10] Mesenchymal stem cell (MSC)-derived apoptotic EVs (apoEVs) rich in FasL have been shown to induce apoptosis in multiple myeloma cells by activating this pathway.[10]

b) TRAIL Signaling Pathway Similar to the Fas/FasL system, EVs can carry TNF-related apoptosis-inducing ligand (TRAIL) and trigger apoptosis in cancer cells.[11][12] TRAIL-bearing EVs, which can be secreted by various cell types including mesenchymal stromal cells (MSCs) and immune cells, bind to their cognate death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of target cells.[11][13] This interaction also leads to the formation of the DISC, activation of caspase-8, and subsequent execution of apoptosis.[14] EV-mediated delivery of TRAIL has been shown to be a potent anti-cancer strategy, in some cases overcoming TRAIL resistance.[11] Conversely, some cancer cells can evade apoptosis by secreting EVs that carry DR5, which act as decoys by binding to TRAIL and preventing it from engaging with death receptors on the cell surface.[13][15]

Role of EV Cargo in Apoptosis Induction

EVs can also induce or modulate apoptosis by delivering functional molecules into the cytoplasm of recipient cells.

a) Caspases Caspases are the central executioners of apoptosis.[16] Intriguingly, EVs can directly carry active caspases, such as caspase-3 and caspase-8, within their lumen.[16][17] Upon fusion with a recipient cell, these vesicles can release their enzymatic cargo, thereby bypassing the need for upstream signaling and directly initiating the apoptotic cascade.[17] Furthermore, the activation of caspases in the parent cell, particularly caspase-3, is a critical step in the biogenesis of apoptotic bodies and other apoptotic EVs (ApoEVs), influencing membrane blebbing and the packaging of cellular contents.[2][17]

b) MicroRNAs (miRNAs) EVs are rich in microRNAs (miRNAs), small non-coding RNAs that regulate gene expression post-transcriptionally.[18][19][20] EVs can deliver specific miRNAs to recipient cells that target the mRNA of key apoptosis-regulating proteins. For instance, an EV could deliver a miRNA that suppresses the expression of an anti-apoptotic protein like Bcl-2, thereby tilting the cellular balance towards death.[21] Conversely, EVs can also promote survival by transferring miRNAs that inhibit pro-apoptotic genes. Studies have shown that EVs enriched with specific miRNAs, such as miR-7704, can attenuate hyperoxia-induced apoptosis by modulating levels of FasL, cleaved caspases, and Bcl-2 in lung epithelial cells.[21]

Quantitative Data on EV-Induced Apoptosis

The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of EVs.

Table 1: Apoptotic Efficacy of TRAIL-Expressing Exosomes

| Cell Line | EV Treatment | Concentration | Time (hours) | Endpoint | Result | Reference |

| SUDHL4 Lymphoma | Exosomal TRAIL | 20 ng/mL | 24 | Caspase-3 Activation | 63.0% | [14] |

| SUDHL4 Lymphoma | Exosomal TRAIL | 20 ng/mL | 48 | Caspase-3 Activation | 83.6% | [14] |

| SUDHL4 Lymphoma | Exosomal TRAIL | ED50 | 48 | Apoptosis | 5.9 ng/mL | [14] |

| SUDHL4 Lymphoma | Soluble TRAIL | ED50 | 48 | Apoptosis | 9.3 ng/mL | [14] |

| INT12 Melanoma | Exosomal TRAIL | ED50 | 48 | Apoptosis | 8.9 ng/mL | [14] |

| INT12 Melanoma | Soluble TRAIL | ED50 | 48 | Apoptosis | 19.0 ng/mL | [14] |

Table 2: General Experimental Conditions for Studying EV Effects

| Cell Type | EV Treatment | EV Concentration | Endpoint | Reference |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Plasma-derived Large or Small EVs | 3 µg | Apoptosis Analysis | [22] |

| Human Alveolar Epithelial Cells (A549) | HUCMSC-derived EVs | 500:1 (EV-to-cell ratio) | Proliferation & Apoptosis | [21] |

Experimental Protocols

Standardized protocols are critical for the reproducible study of EV-mediated apoptosis. Below are methodologies for key experiments.

References

- 1. Extracellular Vesicles Arising from Apoptotic Cells in Tumors: Roles in Cancer Pathogenesis and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular vesicles arising from apoptosis: forms, functions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Extracellular Vesicles Derived From Apoptotic Cells: An Essential Link Between Death and Regeneration [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Induction of Lymphocyte Apoptosis by Tumor Cell Secretion of FasL-bearing Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. TRAIL delivery by MSC-derived extracellular vesicles is an effective anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. Frontiers | Death Receptor 5 Displayed on Extracellular Vesicles Decreases TRAIL Sensitivity of Colon Cancer Cells [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Caspases help to spread the message via extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role and Function of MicroRNAs in Extracellular Vesicles in Cardiovascular Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extracellular Vesicles Associated microRNAs: Their Biology and Clinical Significance as Biomarkers in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 21. mdpi.com [mdpi.com]

- 22. Extracellular vesicle‐mediated endothelial apoptosis and EV‐associated proteins correlate with COVID‐19 disease severity - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery and Characterization of Novel Secreted Pro-Apoptotic Proteins

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical framework for the identification, validation, and mechanistic characterization of novel secreted proteins that induce apoptosis. It outlines a systematic workflow, from initial discovery using proteomic approaches to detailed elucidation of signaling pathways.

Introduction: The Therapeutic Potential of Secreted Pro-Apoptotic Proteins

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or cancerous cells.[1] Dysregulation of this process is a hallmark of many diseases, particularly cancer, where cells evade apoptosis to achieve uncontrolled proliferation.[2] Secreted proteins that can initiate apoptosis in target cells represent a promising class of therapeutics. These molecules can act as extrinsic signals, triggering cell death pathways from outside the cell, often through receptor-mediated interactions.[3][4][5]

The discovery of such proteins is driven by the need for novel biologics that can selectively eliminate pathological cells. This guide details a multi-step strategy, integrating secretome proteomics, functional assays, and molecular biology to discover and characterize these potent molecules.

Discovery Phase: Identification of Candidate Proteins

The initial phase focuses on identifying candidate proteins from the complete set of proteins secreted by a specific cell type, known as the secretome.[6][7] This process involves collecting and analyzing the conditioned medium from cell cultures to find proteins that are uniquely secreted under conditions that promote apoptosis.

Experimental Workflow for Discovery

The discovery workflow is a systematic process beginning with sample preparation and culminating in a list of high-priority candidates.

Caption: A high-level overview of the discovery workflow for secreted proteins.

Methodologies for Secretome Analysis

The analysis of secreted proteins is challenging due to their low abundance and the potential for contamination from intracellular proteins released during cell death.[8][9] Modern proteomic techniques offer the sensitivity and scale required for this task.

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separates peptides, which are then identified and quantified by tandem mass spectrometry.[6] | High throughput, high sensitivity, suitable for complex mixtures.[10] | Requires sophisticated instrumentation and bioinformatics expertise. |

| Label-Free Quantification | Compares the signal intensity or spectral counts of peptides between samples to determine relative protein abundance. | Cost-effective, no labeling required, simpler sample preparation. | Can have lower precision compared to labeling methods.[11] |

| Antibody Array | A high-throughput immunoassay where antibodies against known secreted proteins are spotted on a solid surface to capture and quantify targets.[6][7] | Highly sensitive and specific for known targets, good for validation. | Limited to a pre-defined set of known proteins, not for novel discovery. |

Table 1: Comparison of common techniques for quantitative secretome analysis.

Validation Phase: Confirming Pro-Apoptotic Activity

Once candidate proteins are identified, the next critical step is to validate their ability to induce apoptosis. This involves producing the protein recombinantly and testing its activity on target cells using established apoptosis assays.

Key Experimental Protocols for Apoptosis Detection

Multiple assays should be used to confirm apoptosis, as each measures a different hallmark of the process.

This assay measures the activity of executioner caspases (like Caspase-3), which are key mediators of apoptosis.[12][13] It uses a synthetic substrate that becomes fluorescent upon cleavage by an active caspase.[14][15]

-

Cell Treatment: Seed target cells (e.g., 1 x 10^6 cells/well) in a 6-well plate. Treat cells with various concentrations of the purified candidate protein for a predetermined time (e.g., 24-48 hours). Include a negative control (vehicle) and a positive control (e.g., staurosporine).

-

Cell Lysis: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-20 minutes.[13][16]

-

Centrifugation: Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.[15] Transfer the supernatant (cytosolic extract) to a new tube.

-

Reaction Setup: In a 96-well black plate, add 25-50 µL of cell lysate per well.

-

Substrate Addition: Prepare a reaction mix containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer containing DTT.[13][15] Add 50 µL of this mix to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[13][16]

-

Analysis: Quantify the increase in fluorescence relative to the negative control to determine the fold-increase in caspase-3 activity.

The TUNEL assay detects DNA fragmentation, a hallmark of the late stages of apoptosis.[17][18] It uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[19][20]

-

Cell Preparation: Grow and treat cells on coverslips or in a 96-well plate as described above.

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]

-

Permeabilization: Wash the fixed cells and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the enzyme to enter the nucleus.[20]

-

Labeling Reaction: Wash cells again. Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol. Incubate the cells with the mixture for 60 minutes at 37°C in a humidified chamber.

-

Washing & Counterstaining: Stop the reaction and wash the cells multiple times with PBS. A DNA counterstain like DAPI or Hoechst can be used to visualize all cell nuclei.

-

Imaging: Mount the coverslips onto microscope slides or image the plate directly using a fluorescence microscope.

-

Analysis: Quantify the percentage of TUNEL-positive cells (displaying bright nuclear fluorescence) relative to the total number of cells (DAPI-stained nuclei).

Data Presentation: Quantifying Apoptotic Response

Quantitative data from validation experiments should be presented clearly to demonstrate a dose-dependent effect of the candidate protein.

| Protein Concentration | Relative Caspase-3 Activity (Fold Change ± SD) | % TUNEL-Positive Cells (Mean ± SD) |

| Vehicle Control | 1.00 ± 0.12 | 2.1 ± 0.8 |

| 10 ng/mL | 1.85 ± 0.21 | 15.4 ± 2.3 |

| 50 ng/mL | 4.52 ± 0.45 | 48.9 ± 5.1 |

| 100 ng/mL | 8.76 ± 0.98 | 76.3 ± 6.8 |

| Positive Control | 10.21 ± 1.10 | 85.0 ± 4.5 |

Table 2: Example quantitative results from apoptosis validation assays for a hypothetical novel protein.

Mechanistic Elucidation: Unraveling the Signaling Pathway

After confirming pro-apoptotic activity, the final step is to determine the molecular mechanism. Secreted proteins typically initiate apoptosis via the extrinsic pathway by binding to cell surface death receptors.[3][21]

The Extrinsic vs. Intrinsic Apoptotic Pathways

Apoptosis is broadly initiated by two main pathways that converge on the activation of executioner caspases.[4][21]

-

The Extrinsic Pathway: Activated by extracellular ligands binding to death receptors (e.g., Fas, TNFR) on the cell surface.[3] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspase-8.[4]

-

The Intrinsic (Mitochondrial) Pathway: Activated by intracellular stress signals like DNA damage.[21] This results in the release of cytochrome c from the mitochondria, which forms the apoptosome and activates initiator caspase-9.[3]

Caption: The extrinsic and intrinsic pathways converge on executioner caspases.

Elucidating the Role of a Novel Protein

To determine how a novel protein fits into these pathways, a series of experiments are required. For a secreted protein, the hypothesis is an interaction with the extrinsic pathway.

Caption: Logical workflow to determine which apoptotic pathway is activated.

Experiments would involve using specific inhibitors for Caspase-8 and Caspase-9 or using cell lines deficient in key pathway components (e.g., FADD- or Caspase-9-knockout cells) to see if the apoptotic effect of the novel protein is blocked. Western blotting for the cleavage of specific caspases can also provide direct evidence for which initiator caspase is activated first.

Conclusion

The systematic approach outlined in this guide—combining high-throughput discovery proteomics with rigorous functional and mechanistic validation—provides a robust framework for identifying and characterizing novel secreted pro-apoptotic proteins. Such proteins hold significant therapeutic potential, and their discovery can pave the way for a new generation of targeted anti-cancer and immunomodulatory drugs.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Apoptosis - Wikipedia [en.wikipedia.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Analysis of Secreted Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. Methodologies to decipher the cell secretome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Analysis of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Secretome Analysis Using Affinity Proteomics and Immunoassays: A Focus on Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Secretome Analysis by High-Throughput Proteomics and Multiple Reaction Monitoring (MRM) | Springer Nature Experiments [experiments.springernature.com]

- 11. Secretome Proteomic Approaches for Biomarker Discovery: An Update on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay for activation of Caspase-3/8/9 [bio-protocol.org]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TUNEL staining [abcam.com]

- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

The Function of Death Receptors in Cell-Cell Communication: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Death receptors, a subset of the tumor necrosis factor receptor (TNFR) superfamily, are critical mediators of programmed cell death, or apoptosis.[1] These transmembrane proteins play a pivotal role in immune surveillance, developmental processes, and the elimination of cancerous or virally infected cells. Beyond their well-established role in apoptosis, emerging evidence highlights their involvement in non-apoptotic signaling pathways that regulate inflammation, proliferation, and differentiation. This technical guide provides a comprehensive overview of the core functions of death receptors in cell-cell communication, with a focus on their signaling pathways, the quantitative aspects of these interactions, and the experimental methodologies used to study them.

Core Death Receptor Signaling Pathways

Death receptor signaling is initiated by the binding of their cognate ligands, which are members of the TNF superfamily. This ligand binding induces receptor trimerization, leading to the recruitment of intracellular adaptor proteins and the activation of a caspase cascade. The most well-characterized death receptors include Fas (also known as CD95 or APO-1), TNFR1, and the TRAIL receptors DR4 and DR5.[2]

The Fas/CD95 Signaling Pathway

The Fas receptor is a key regulator of immune homeostasis, responsible for the elimination of activated lymphocytes.[3] Its ligand, Fas ligand (FasL), is primarily expressed on activated T cells and natural killer (NK) cells.[4]

Apoptotic Signaling:

-

Ligand Binding and Receptor Trimerization: Binding of trimeric FasL to three Fas receptor molecules induces a conformational change and clustering of the receptors.[5]

-

DISC Formation: The clustered intracellular death domains (DDs) of the Fas receptors recruit the adaptor protein Fas-associated death domain (FADD).[6] FADD, in turn, recruits procaspase-8 via its death effector domain (DED), forming the death-inducing signaling complex (DISC).[4]

-

Caspase-8 Activation: Within the DISC, the proximity of procaspase-8 molecules leads to their dimerization and auto-proteolytic activation.[7]

-

Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate downstream executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the execution of apoptosis.[8] Alternatively, in some cell types (Type II cells), caspase-8 cleaves the BH3-only protein Bid, which then translocates to the mitochondria to initiate the intrinsic apoptotic pathway.[9]

Non-Apoptotic Signaling:

Under certain conditions, particularly when caspase-8 activation is inhibited, Fas signaling can divert to non-apoptotic pathways, including the activation of NF-κB and MAPK pathways, which can promote inflammation and cell survival.

The TNFR1 Signaling Pathway

Tumor necrosis factor receptor 1 (TNFR1) is ubiquitously expressed and binds to both soluble and membrane-bound TNF-α. TNFR1 signaling is more complex than that of Fas, as it can lead to apoptosis, necroptosis, or cell survival and inflammation.

Complex I Formation and Survival Signaling:

-

Ligand Binding: TNF-α binding to TNFR1 induces receptor trimerization.

-

Complex I Assembly: The TNFR1 death domain recruits the adaptor protein TRADD, which in turn recruits a signaling complex known as Complex I, consisting of TRAF2, cIAP1/2, and RIPK1.

-

NF-κB Activation: Within Complex I, RIPK1 is polyubiquitinated by cIAP1/2, leading to the recruitment and activation of the IKK complex, which ultimately results in the activation of the NF-κB transcription factor and the expression of pro-survival and pro-inflammatory genes.

Complex II Formation and Cell Death Signaling:

-

Deubiquitination of RIPK1: If the polyubiquitination of RIPK1 is inhibited, for example by the deubiquitinase CYLD, the signaling complex dissociates from the receptor.

-

Complex IIa (Apoptotic) Assembly: TRADD and RIPK1 can then form a cytosolic complex with FADD and procaspase-8, known as Complex IIa. This leads to the activation of caspase-8 and apoptosis, similar to the Fas pathway.

-

Complex IIb (Necroptotic) Assembly: If caspase-8 activity is inhibited in Complex IIa, RIPK1 and RIPK3 can form a complex called the necrosome (Complex IIb). This leads to the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, resulting in necroptotic cell death.

References

- 1. Fas receptor - Wikipedia [en.wikipedia.org]

- 2. Identification of Amino Acid Residues Important for Ligand Binding to Fas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fas ligand - Wikipedia [en.wikipedia.org]

- 5. oatext.com [oatext.com]

- 6. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

Characterization of the Cargo Within Pro-apoptotic Exosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular cargo of pro-apoptotic exosomes, offering insights into their composition, the experimental methodologies for their characterization, and the signaling pathways they trigger. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working in the fields of apoptosis, extracellular vesicles, and targeted therapeutics.

Introduction to Pro-apoptotic Exosomes

Exosomes are nanoscale extracellular vesicles secreted by most cell types that play a crucial role in intercellular communication. A specific subset of these vesicles, termed pro-apoptotic exosomes, are released from cells undergoing programmed cell death and carry a cargo of molecules that can induce or enhance apoptosis in recipient cells. The characterization of this cargo is paramount for understanding the propagation of apoptotic signals and for the development of novel anti-cancer therapies and diagnostics.

Quantitative Analysis of Pro-apoptotic Exosome Cargo

The cargo of pro-apoptotic exosomes is a complex mixture of proteins, lipids, and nucleic acids. Quantitative analysis of these components reveals a significant enrichment of molecules directly involved in apoptotic signaling pathways.

Proteomic Cargo

Quantitative proteomic studies have identified a number of key proteins that are enriched in pro-apoptotic exosomes. These proteins are central to the execution of the apoptotic program.

| Protein Cargo | Description | Fold Enrichment (Approximate) | Key References |

| Caspase-3 | An executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. | Varies by cell type and stimulus | [1][2] |

| Fas Ligand (FasL) | A type-II transmembrane protein belonging to the tumor necrosis factor (TNF) family. Its binding to the Fas receptor (FasR) on target cells initiates the extrinsic apoptotic pathway. | Varies, often significantly enriched | [3][4] |

| TRAIL (TNF-related apoptosis-inducing ligand) | Another member of the TNF superfamily that induces apoptosis upon binding to its death receptors, DR4 and DR5. | Varies, often significantly enriched | [4][5] |

| Prostate Apoptosis Response-4 (PAR-4) | A pro-apoptotic tumor suppressor protein that can induce apoptosis selectively in cancer cells through both intrinsic and extrinsic pathways. | Varies, enriched in specific contexts | [6][7] |

| Smac/DIABLO | A mitochondrial protein released into the cytoplasm during apoptosis that promotes caspase activation by inhibiting Inhibitor of Apoptosis Proteins (IAPs). | Varies | [8] |

Lipidomic Cargo

The lipid composition of exosomal membranes is not merely structural but also plays an active role in signaling. Pro-apoptotic exosomes are notably enriched in specific pro-apoptotic lipid species.

| Lipid Cargo | Description | Fold Enrichment (Approximate) | Key References |

| Ceramides | A family of waxy lipid molecules that act as a second messenger in various signaling cascades, including the induction of apoptosis. Specific ceramide species (e.g., C16-ceramide) are often enriched. | 2-5 fold or higher | [9][10][11] |

| Sphingomyelin | A type of sphingolipid found in animal cell membranes. Its hydrolysis by sphingomyelinases generates ceramide, initiating apoptotic signals. | Varies | [10] |

Nucleic Acid Cargo

Pro-apoptotic exosomes also carry a variety of nucleic acids, with microRNAs (miRNAs) being the most studied for their role in regulating gene expression in recipient cells.

| Nucleic Acid Cargo | Description | Fold Enrichment (Approximate) | Key References |

| Pro-apoptotic miRNAs (e.g., miR-493, miR-744) | Small non-coding RNA molecules that can post-transcriptionally regulate the expression of anti-apoptotic genes in recipient cells, thereby sensitizing them to apoptosis. | Varies, can be significantly enriched | [12][13] |

| Other small non-coding RNAs | Includes other classes of small RNAs whose functions in pro-apoptotic exosomes are still under investigation. | Varies | [14][15][16] |

Experimental Protocols for Cargo Characterization

The accurate characterization of pro-apoptotic exosome cargo relies on robust and reproducible experimental protocols. This section details the key methodologies for the isolation and analysis of these vesicles and their contents.

Isolation of Pro-apoptotic Exosomes

3.1.1. Differential Ultracentrifugation

This is the most common method for exosome isolation, separating vesicles based on their size and density through a series of centrifugation steps.

Protocol:

-

Cell Culture and Induction of Apoptosis: Culture the cells of interest and induce apoptosis using a suitable stimulus (e.g., staurosporine, TNF-α, chemotherapy drugs).

-

Initial Centrifugation: Centrifuge the cell culture supernatant at 300 x g for 10 minutes to pellet and remove cells.

-

Removal of Dead Cells and Debris: Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and larger apoptotic bodies.[17]

-

Removal of Larger Vesicles: Carefully transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles like microvesicles.[18]

-

Exosome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 - 120,000 x g for 70-90 minutes to pellet the exosomes.[19][20]

-

Washing Step: Resuspend the exosome pellet in a large volume of phosphate-buffered saline (PBS) and repeat the ultracentrifugation step to wash the exosomes and remove contaminating proteins.

-

Final Resuspension: Resuspend the final exosome pellet in a small volume of PBS or a buffer suitable for downstream analysis.

3.1.2. Immunoaffinity Capture

This method utilizes antibodies targeting specific surface proteins on exosomes for their selective isolation, resulting in a higher purity preparation.

Protocol:

-

Antibody Conjugation: Covalently couple antibodies specific for exosomal surface markers (e.g., CD63, CD81, or a marker specific to the cell of origin) to magnetic beads or a chromatography matrix.

-

Sample Preparation: Pre-clear the cell culture supernatant or biological fluid by low-speed centrifugation (as in steps 2 and 3 of the ultracentrifugation protocol) to remove cells and large debris.

-

Incubation: Incubate the pre-cleared supernatant with the antibody-conjugated beads/matrix for a sufficient time (e.g., 2-4 hours or overnight) at 4°C with gentle rotation to allow for exosome binding.

-

Washing: Separate the beads/matrix from the supernatant using a magnet or by centrifugation. Wash the beads/matrix several times with PBS to remove unbound contaminants.

-

Elution: Elute the captured exosomes from the beads/matrix using a low pH buffer, a high salt buffer, or a competitive ligand. Neutralize the elution buffer immediately. Alternatively, for some downstream applications, analysis can be performed directly on the bead-bound exosomes.[21][22][23]

Analysis of Exosomal Cargo

3.2.1. Proteomic Analysis (Mass Spectrometry)

-

Lysis and Protein Extraction: Lyse the isolated exosomes using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Sample Preparation for Mass Spectrometry:

-

In-solution digestion: Reduce, alkylate, and digest the proteins with trypsin.

-

Peptide cleanup: Desalt the resulting peptides using a C18 column.

-

-

LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) by searching the acquired spectra against a protein database.[1][2]

3.2.2. Lipidomic Analysis (Mass Spectrometry)

-

Lipid Extraction: Extract lipids from the isolated exosomes using a biphasic solvent system, such as the Bligh-Dyer or Folch method.

-

Mass Spectrometry Analysis: Analyze the lipid extract using direct infusion mass spectrometry or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Identify and quantify the lipid species based on their mass-to-charge ratio and fragmentation patterns using specialized software (e.g., LipidSearch, MZmine).[9][10][24]

3.2.3. Transcriptomic Analysis (RNA Sequencing)

-

RNA Extraction: Isolate total RNA, including small RNAs, from the exosomes using a specialized kit (e.g., mirVana miRNA Isolation Kit).

-

RNA Quality and Quantity Assessment: Assess the quality and quantity of the extracted RNA using a Bioanalyzer or similar instrument.

-

Library Preparation: Prepare a small RNA library for next-generation sequencing (NGS). This typically involves adapter ligation, reverse transcription, and PCR amplification.

-

Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: Align the sequencing reads to a reference genome and a miRNA database (e.g., miRBase) to identify and quantify the miRNA species.[13][14][15][16]

Signaling Pathways and Experimental Workflows

The pro-apoptotic cargo of exosomes initiates or amplifies apoptotic signaling cascades in recipient cells. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and the experimental workflow for cargo characterization.

Caption: Experimental workflow for the characterization of pro-apoptotic exosome cargo.

Caption: Extrinsic apoptosis signaling initiated by exosomal FasL and TRAIL.

Caption: Intrinsic apoptosis signaling modulated by exosomal cargo.

Conclusion and Future Perspectives

The characterization of the cargo within pro-apoptotic exosomes has unveiled a sophisticated mechanism for the cell-to-cell transmission of death signals. The enrichment of specific proteins, lipids, and nucleic acids with well-defined pro-apoptotic functions underscores the potential of these vesicles as both biomarkers for diseases characterized by excessive apoptosis and as novel therapeutic agents for cancer. Future research will likely focus on elucidating the precise mechanisms of cargo sorting into pro-apoptotic exosomes, understanding the heterogeneity of these vesicles, and harnessing their therapeutic potential through bioengineering. This technical guide provides a foundational resource for researchers to navigate this exciting and rapidly evolving field.

References

- 1. Quantitative Proteomics Identifies the Core Proteome of Exosomes with Syntenin-1 as the highest abundant protein and a Putative Universal Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Proteomics Analysis of Exosomes Identifies Key Pathways and Protein Markers Related to Breast Cancer Metastasis [mdpi.com]

- 3. Quantitative proteomic analysis of serum-purified exosomes identifies putative pre-eclampsia-associated biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRAIL and FasL Functions in Cancer and Autoimmune Diseases: Towards an Increasing Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Apoptosis by the Tumor Suppressor Par-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exosome Lipidomics: Understanding the Role of Lipids in Exosome Therapies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. Ceramide Composition in Exosomes for Characterization of Glioblastoma Stem-Like Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive microRNA-sequencing of exosomes derived from head and neck carcinoma cells in vitro reveals common secretion profiles and potential utility as salivary biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exosomes provide a protective and enriched source of miRNA for biomarker profiling compared to intracellular and cell-free blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Balancing yield, purity and practicality: a modified differential ultracentrifugation protocol for efficient isolation of small extracellular vesicles from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. beckman.com [beckman.com]

- 20. Unveiling Exosome Isolation and Purification Protocols: A Deep Dive into Ultracentrifugation Techniques - Life in the Lab [thermofisher.com]

- 21. A Protocol for Exosome Isolation and Characterization: Evaluation of Ultracentrifugation, Density-Gradient Separation, and Immunoaffinity Capture Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Immunoaffinity-Based Exosome Isolation Service - Creative Biostructure Exosome [creative-biostructure.com]

- 23. research.monash.edu [research.monash.edu]

- 24. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

The Orchestrators of Demise: A Technical Guide to Secreted Factors in Developmental Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death (PCD), a fundamental process in the development of multicellular organisms, is responsible for the precise sculpting of tissues and organs, the elimination of superfluous or harmful cells, and the overall regulation of cell numbers. This intricate process is not solely an intrinsic cellular decision but is heavily influenced by a complex interplay of extracellular cues. Among the most critical of these are secreted factors, molecules released by cells that can dictate the fate of their neighbors, instructing them to live or die. This technical guide provides an in-depth exploration of the core secreted factors that govern developmental PCD, their signaling pathways, and the experimental methodologies used to elucidate their functions.

Developmental PCD is essential for a wide range of processes, from the removal of interdigital webbing during limb formation to the refinement of neuronal connections in the developing brain.[1] Dysregulation of this process can lead to severe developmental abnormalities and is implicated in various diseases. Understanding the roles of secreted factors in this context is paramount for both basic research and the development of novel therapeutic strategies.

This guide will delve into the major families of secreted factors, including Neurotrophins, Bone Morphogenetic Proteins (BMPs), Fibroblast Growth Factors (FGFs), Wingless/Integrated (Wnt), and Hedgehog (Hh) proteins. For each family, we will examine their impact on developmental apoptosis, present available quantitative data, and detail the experimental protocols necessary to investigate their functions. All signaling pathways and experimental workflows are accompanied by detailed diagrams generated using Graphviz to provide clear visual representations of the complex biological processes involved.

Key Secreted Factors and Their Signaling Pathways

Neurotrophins: The Guardians of Neuronal Survival

The neurotrophin family of secreted factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4/5 (NT-4/5), are paramount for the survival and differentiation of neurons during the development of the vertebrate nervous system.[2][3] During neurogenesis, a surplus of neurons is generated, and their survival is contingent upon establishing successful connections with their target tissues, which secrete limited amounts of neurotrophins.[3] Neurons that fail to secure sufficient neurotrophic support undergo apoptosis.[3][4]

Signaling Pathway:

Neurotrophins exert their pro-survival effects primarily through the activation of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[3] Ligand binding induces receptor dimerization and autophosphorylation, initiating several downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which ultimately suppress pro-apoptotic proteins and promote the expression of survival genes. Conversely, proneurotrophins, the precursors of mature neurotrophins, can bind to the p75 neurotrophin receptor (p75NTR), which can, in some contexts, trigger apoptotic signaling.[5]

Neurotrophin pro-survival signaling pathway.

Quantitative Data:

The pro-survival effects of neurotrophins are concentration-dependent. For instance, studies have shown that picomolar concentrations of BDNF, NT-3, and NT-5 are sufficient to prevent the death of cultured embryonic rat spinal motor neurons.[6] The withdrawal of NGF from cultured developing septal cholinergic neurons leads to apoptotic cell death, which can be prevented by the re-addition of NGF.[4]

| Secreted Factor | Model System | Effective Concentration | Outcome | Reference |

| BDNF, NT-3, NT-5 | Cultured embryonic rat spinal motor neurons | Picomolar range | Prevention of apoptosis | [6] |

| NGF | Cultured developing septal cholinergic neurons | Not specified | Prevention of apoptosis upon withdrawal | [4] |

Bone Morphogenetic Proteins (BMPs): Sculptors of Form and Fate

BMPs, members of the Transforming Growth Factor-β (TGF-β) superfamily, are multifunctional secreted proteins that play critical roles in embryogenesis, including cell growth, differentiation, and apoptosis.[7][8] A well-characterized role for BMPs in developmental PCD is the induction of apoptosis in the interdigital webs of the developing limb bud, leading to the separation of digits.[9][10] Inhibition of BMP signaling in this region results in soft tissue syndactyly (webbed digits).[9]

Signaling Pathway:

BMPs initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. The phosphorylated R-SMADs then form a complex with a common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes, including those that promote apoptosis. This signaling can be antagonized by secreted factors like Noggin and Gremlin, which bind to BMPs and prevent their interaction with receptors.[7][11]

BMP signaling pathway leading to apoptosis.

Quantitative Data:

In vivo studies using transgenic mice that overexpress the BMP antagonist Noggin in the developing limb have demonstrated a significant reduction in apoptosis in the interdigital necrotic zones.[9] While precise quantification can be challenging in vivo, these studies provide strong evidence for the necessity of BMP signaling in this process.

| Secreted Factor/Antagonist | Model System | Observation | Outcome | Reference |

| Noggin (BMP antagonist) | Transgenic mouse limb bud | Reduced phosphorylation of Smad1/5 | Reduced interdigital apoptosis, syndactyly | [9] |

Fibroblast Growth Factors (FGFs): Dual Regulators of Cell Fate

FGFs are a large family of secreted signaling proteins that regulate a multitude of developmental processes, including cell proliferation, differentiation, and survival.[12][13] Their role in PCD is context-dependent, as they can be both pro-apoptotic and anti-apoptotic. For example, in the developing limb, FGF signaling is required in conjunction with BMP signaling to induce interdigital apoptosis.[14] Conversely, in other contexts, such as in cranial neural crest cells, loss of FGF signaling leads to increased apoptosis.[15]

Signaling Pathway:

FGFs bind to FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding, stabilized by heparan sulfate proteoglycans, leads to receptor dimerization and transphosphorylation. The phosphorylated intracellular domains of the FGFRs serve as docking sites for various signaling proteins, activating multiple downstream pathways, including the RAS/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[12] The specific downstream pathway activated determines the cellular response, which can range from proliferation and survival to apoptosis.

FGF signaling leading to diverse cellular responses.

Quantitative Data:

Studies on avian limb buds have shown that blocking FGF signaling with the inhibitor SU5402 inhibits physiological interdigital cell death.[14] Conversely, initial short-term administration of FGFs can inhibit apoptosis, but this is followed by a significant increase in cell death after 24 hours, an effect that can be blocked by the BMP antagonist Noggin.[14]

| Treatment | Model System | Time Point | Observation | Outcome | Reference |

| SU5402 (FGF inhibitor) | Avian limb bud | - | Inhibition of interdigital apoptosis | Blocks necessary apoptotic signal | [14] |

| Exogenous FGFs | Avian limb bud | 12 hours | Inhibition of apoptosis | Temporary survival signal | [14] |

| Exogenous FGFs | Avian limb bud | 24 hours | Dramatic increase in apoptosis | Pro-apoptotic signal (BMP-dependent) | [14] |

Wnt and Hedgehog Signaling: Master Regulators of Development and Cell Fate

The Wnt and Hedgehog (Hh) families of secreted proteins are fundamental to embryonic development, regulating cell fate, proliferation, and polarity.[16][17] Their roles in PCD are complex and highly context-specific.

Wnt Signaling: The canonical Wnt/β-catenin pathway is generally considered to be pro-survival.[18] In the absence of Wnt, β-catenin is targeted for degradation. Wnt binding to its Frizzled receptor and LRP5/6 co-receptor leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes, some of which are anti-apoptotic.[19] However, non-canonical Wnt pathways can also influence apoptosis.

Hedgehog Signaling: The Hh pathway is also typically associated with promoting cell proliferation and survival.[20][21] In the developing neocortex of mice, conditional knockout of Sonic hedgehog (Shh) or its receptor Smoothened (Smo) leads to an increase in apoptotic cells.[22]

Signaling Pathways:

Canonical Wnt signaling pathway promoting cell survival.

Hedgehog signaling pathway promoting cell survival.

Quantitative Data:

In the developing dorsal pallium of E13.5 mice, the percentage of apoptotic cells, as measured by cleaved caspase-3 staining, increases significantly in the absence of Hh signaling.

| Genotype | Model System | Percentage of Apoptotic Cells (Cleaved Caspase-3+) | Outcome | Reference |

| Wild-type | E13.5 mouse dorsal pallium | 0.35 ± 0.118% | Normal development | [22] |

| Shh-CKO | E13.5 mouse dorsal pallium | 1.33 ± 0.075% | Increased apoptosis | [22] |

| Smo-CKO | E13.5 mouse dorsal pallium | 1.07 ± 0.210% | Increased apoptosis | [22] |

Experimental Protocols

Secretome Analysis by Mass Spectrometry

This protocol outlines a general workflow for the analysis of secreted proteins from cultured cells or tissues, which is crucial for identifying novel factors involved in developmental PCD.

Experimental Workflow:

Workflow for secretome analysis.

Methodology:

-

Cell/Tissue Culture and Conditioned Media Collection:

-

Culture cells or tissue explants to the desired developmental stage.

-

To reduce background from serum proteins, wash the cells/tissues three times with serum-free medium.[23]

-

Incubate in serum-free medium for 12-24 hours to allow for the accumulation of secreted proteins.[23]

-

Collect the conditioned medium and centrifuge at low speed (e.g., 150 x g for 5 minutes) to pellet any detached cells or debris.[24]

-

Add protease inhibitors to the supernatant to prevent protein degradation.[24]

-

-

Sample Preparation:

-

Concentrate the conditioned medium using ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 3-10 kDa).[24][25]

-

Precipitate the proteins from the concentrated medium using cold acetone overnight at -20°C.[24]

-

Pellet the precipitated proteins by centrifugation at high speed (e.g., 19,000 x g for 1 hour at 4°C).[24]

-

Air-dry the protein pellet and resuspend in a suitable buffer for downstream analysis.

-

-

Protein Digestion and Mass Spectrometry:

-

Denature the proteins and reduce and alkylate the cysteine residues.

-

Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.[24]

-

Desalt the resulting peptides using C18 Zip-Tips or a similar method.[24]

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

-

-

Data Analysis:

-

Process the raw mass spectrometry data using appropriate software to identify and quantify the proteins present in the secretome.[24]

-

TUNEL Assay for Detection of Apoptosis in Embryonic Tissues

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis, in situ.[26][27]

Experimental Workflow:

Workflow for TUNEL assay.

Methodology:

-

Sample Preparation:

-

Collect embryos or tissues at the desired developmental stage and fix them in 4% paraformaldehyde.

-

Embed the tissues in paraffin and section, or use whole-mount preparations for smaller embryos.

-

Deparaffinize and rehydrate tissue sections if applicable.

-

-

Permeabilization:

-

Incubate the samples with proteinase K to permeabilize the cells and allow the labeling enzyme to access the nuclear DNA.

-

-

TUNEL Labeling:

-

Incubate the samples with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If using BrdUTP, detect the incorporated label using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

-

If using a fluorescently tagged dUTP, proceed directly to imaging.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

-

Imaging and Quantification:

-

Visualize the labeled cells using fluorescence microscopy.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells (as determined by the nuclear counterstain) in the region of interest.

-

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay measures its activity in cell or tissue lysates.

Experimental Workflow:

Workflow for Caspase-3 activity assay.

Methodology:

-

Sample Preparation:

-

Induce apoptosis in cultured cells or collect tissues at the desired developmental stage.

-

Lyse the cells or homogenize the tissues in a chilled lysis buffer on ice.[28][29]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.[28][29]

-

Determine the protein concentration of the lysate.[28]

-

-

Caspase-3 Activity Measurement:

-

In a 96-well plate, add a defined amount of protein lysate (e.g., 50-200 µg) to each well.[29]

-

Add the reaction buffer containing the caspase-3 substrate, such as DEVD-pNA (p-nitroaniline).[29]

-

Incubate the plate at 37°C for 1-2 hours.[29]

-

During the incubation, active caspase-3 will cleave the substrate, releasing the chromophore pNA.

-

Measure the absorbance of the samples at 400-405 nm using a microplate reader.[29][30]

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.

-

Compare the absorbance of treated/developmental samples to that of control samples to determine the fold increase in caspase-3 activity.

-

Conclusion

Secreted factors are indispensable regulators of developmental programmed cell death, ensuring the precise formation and function of tissues and organs. The Neurotrophin, BMP, FGF, Wnt, and Hedgehog families of signaling molecules, among others, form a complex network of extracellular communication that meticulously controls cell survival and apoptosis. A thorough understanding of these pathways and the experimental tools to investigate them is crucial for advancing our knowledge of developmental biology and for the rational design of therapeutic interventions for a host of developmental disorders and diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate and vital role of secreted factors in the orchestration of life and death during development.

References

- 1. Cell death in development: signaling pathways and core mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotrophins: a family of proteins supporting the survival of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotrophins: Roles in Neuronal Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nerve growth factor withdrawal induces the apoptotic death of developing septal cholinergic neurons in vitro: protection by cyclic AMP analogue and high potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotrophin - Wikipedia [en.wikipedia.org]

- 6. Neurotrophins promote motor neuron survival and are present in embryonic limb bud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo evidence that BMP signaling is necessary for apoptosis in the mouse limb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BMP2 Induces Osteoblast Apoptosis in a Maturation State and Noggin-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Role of FGFs in the control of programmed cell death during limb development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. bosterbio.com [bosterbio.com]

- 17. wnt.stanford.edu [wnt.stanford.edu]

- 18. Winding through the WNT pathway during cellular development and demise - PMC [pmc.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

- 20. The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hedgehog signalling is required for cell survival in Drosophila wing pouch cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.biologists.com [journals.biologists.com]

- 23. wp.unil.ch [wp.unil.ch]

- 24. Preparation of secretome proteins and mass spectrometric analysis [bio-protocol.org]

- 25. Secret3D Workflow for Secretome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Senescence and Apoptosis During in vitro Embryo Development in a Bovine Model [frontiersin.org]

- 27. rep.bioscientifica.com [rep.bioscientifica.com]

- 28. mpbio.com [mpbio.com]

- 29. abcam.com [abcam.com]

- 30. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Secreted Pro-apoptotic Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted pro-apoptotic proteins are crucial mediators of programmed cell death and hold significant therapeutic potential. Their isolation and purification are essential for functional studies, structural analysis, and the development of novel biologics. However, the inherent nature of these proteins—often expressed at low levels and designed to induce cell death—presents unique challenges to their production and purification.

These application notes provide a comprehensive overview and detailed protocols for the successful isolation and purification of secreted pro-apoptotic proteins from mammalian cell culture. The methodologies described herein cover the entire workflow, from cell culture and induction of apoptosis to protein purification and characterization.

I. Experimental Workflow Overview

The overall process for isolating and purifying secreted pro-apoptotic proteins can be broken down into several key stages. Each stage requires careful optimization to maximize yield and maintain the biological activity of the target protein.

Caption: A generalized workflow for the isolation and purification of secreted pro-apoptotic proteins.

II. Signaling Pathways

Understanding the underlying biological pathways is critical for optimizing the expression and secretion of pro-apoptotic proteins.

A. The Eukaryotic Protein Secretory Pathway

Secreted proteins are synthesized in the endoplasmic reticulum (ER), trafficked through the Golgi apparatus for post-translational modifications and packaging, and then transported out of the cell via secretory vesicles.[1][2][3]

Caption: The classical eukaryotic protein secretion pathway.

B. The Extrinsic Apoptosis Signaling Pathway

Many secreted pro-apoptotic proteins, such as Fas Ligand (FasL) and Tumor Necrosis Factor (TNF), initiate apoptosis through the extrinsic pathway by binding to death receptors on the surface of target cells.

Caption: The extrinsic apoptosis signaling pathway.

III. Experimental Protocols

A. Cell Culture and Induction of Apoptosis

Objective: To generate conditioned media enriched with the secreted pro-apoptotic protein of interest.

1. Cell Culture:

-

Culture mammalian cells (e.g., HEK293, CHO) genetically engineered to overexpress the target secreted pro-apoptotic protein.

-

Grow cells to approximately 80% confluency in standard growth medium supplemented with serum.[4]

2. Media Exchange for Serum-Free Conditions:

-

Gently wash the cell monolayer three times with sterile phosphate-buffered saline (PBS) to remove serum proteins.[4]

-

Replace the growth medium with a serum-free medium to minimize contamination from abundant serum proteins like albumin.[4]

3. Induction of Apoptosis (Optional):

-

To potentially enhance the release of certain pro-apoptotic factors, apoptosis can be induced.

-

Chemical Induction: Add an apoptosis-inducing agent such as Camptothecin (final concentration of 4-6 µM) to the culture medium and incubate for a predetermined time (e.g., 4-24 hours).[5]

-

Biological Induction: For cells expressing Fas receptors (e.g., Jurkat cells), add anti-Fas monoclonal antibody (0.05–0.1 µg/mL) to the medium and incubate for 3-6 hours.[6]

4. Collection of Conditioned Media:

-

After the desired incubation period (typically 24-48 hours for non-induced secretion), collect the conditioned medium.[4]

-

Centrifuge the collected medium at 3,000 x g for 10 minutes at 4°C to pellet any detached cells and large debris.[7]

-

Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cellular debris.[7] The clarified conditioned medium can be stored at -80°C or processed immediately.

B. Concentration and Buffer Exchange

Objective: To concentrate the dilute secreted protein and exchange it into a buffer suitable for chromatography.

1. Ultrafiltration:

-

Use a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) significantly smaller than the target protein (e.g., 10 kDa MWCO for a 50 kDa protein).[7][8]

-

Add the clarified conditioned medium to the ultrafiltration unit.

-

Centrifuge at 4,000 x g at 4°C for 25-minute intervals, decanting the flow-through after each spin, until the desired concentration factor (e.g., 50-fold) is achieved.[7]

2. Buffer Exchange (Diafiltration):

-

Add the initial chromatography binding buffer to the concentrated protein sample in the ultrafiltration device.

-

Centrifuge again to further exchange the buffer. Repeat this process 2-3 times to ensure complete buffer exchange.

3. Ammonium Sulfate Precipitation (Alternative Concentration Method):

-

As an alternative to ultrafiltration, proteins can be concentrated by ammonium sulfate precipitation.

-

Slowly add finely ground solid ammonium sulfate to the stirred, chilled conditioned medium to a desired saturation level (e.g., 50-80%).[9]

-

Allow the protein to precipitate for at least one hour at 4°C with gentle stirring.[5]

-

Collect the precipitated protein by centrifugation at 10,000 x g for 20 minutes.[9]

-

Resuspend the protein pellet in a minimal volume of the chromatography binding buffer.

-

Remove the remaining ammonium sulfate by dialysis or using a desalting column.

C. Chromatographic Purification

A multi-step chromatography approach is typically required to achieve high purity.

1. Affinity Chromatography (AC):

-

Principle: This is often the initial capture step, providing high specificity.[10] For recombinant proteins, a common strategy is to use an affinity tag, such as a polyhistidine (His)-tag, which binds to a resin containing immobilized metal ions (e.g., Ni2+, Co2+)—a technique known as Immobilized Metal Affinity Chromatography (IMAC).[11]

-

Protocol (for His-tagged proteins):

-

Column Equilibration: Equilibrate the IMAC column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).

-

Sample Loading: Load the concentrated, buffer-exchanged sample onto the column.

-

Washing: Wash the column with 10-20 CV of binding buffer to remove unbound proteins.

-

Elution: Elute the bound protein with an elution buffer containing a high concentration of a competitive agent, such as imidazole (e.g., 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4). Collect fractions.

-

2. Size Exclusion Chromatography (SEC):

-

Principle: Also known as gel filtration, SEC separates proteins based on their size (hydrodynamic radius).[12] It is an excellent polishing step to remove aggregates and other contaminants of different sizes.

-

Protocol:

-

Column Equilibration: Equilibrate the SEC column with at least 2 CV of the desired final storage buffer (e.g., PBS, pH 7.4).

-

Sample Loading: Load the pooled and concentrated fractions from the affinity chromatography step onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

-

Elution: Elute the protein with the storage buffer at a constant flow rate. Larger proteins will elute first. Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

-

3. Ion-Exchange Chromatography (IEX):

-

Principle: IEX separates proteins based on their net surface charge at a specific pH.[13] In anion-exchange chromatography, positively charged resin binds negatively charged proteins. In cation-exchange chromatography, negatively charged resin binds positively charged proteins.

-

Protocol (Anion-Exchange Example):

-

Column and Buffer Selection: Choose an anion-exchange resin (e.g., Q-sepharose). The pH of the binding buffer should be at least one pH unit above the isoelectric point (pI) of the target protein to ensure a net negative charge.

-

Column Equilibration: Equilibrate the column with 5-10 CV of a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Sample Loading: Load the protein sample (ensure it is in the low-salt binding buffer).

-

Washing: Wash the column with binding buffer until the UV absorbance returns to baseline.

-

Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer). Collect fractions across the gradient.

-

D. Protein Characterization and Quantification

1. Protein Concentration Determination:

-

BCA Assay: A sensitive colorimetric assay compatible with most detergents.[3][14][15]

-

Prepare a standard curve using a known protein standard (e.g., BSA).

-

Mix the sample and standards with the BCA working reagent.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm.

-

-

Bradford Assay: A rapid and simple colorimetric assay.[16][17]

-

Prepare a standard curve with a known protein standard.

-

Add Bradford reagent to the samples and standards.

-

Incubate for 5 minutes at room temperature.

-

Measure the absorbance at 595 nm.

-

2. Purity Assessment (SDS-PAGE):

-

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.

-

Protocol:

-

Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes to denature.

-

Load the samples onto a polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands. A single band at the expected molecular weight indicates high purity.[9]

-

3. Identity Confirmation (Western Blot):

-

Principle: Western blotting uses specific antibodies to detect the protein of interest.

-

Protocol:

-

Separate the protein samples by SDS-PAGE as described above.

-

Transfer the proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target pro-apoptotic protein.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal.[8][18]

-

4. Biological Activity Assay:

-

The biological activity of the purified pro-apoptotic protein should be confirmed using a relevant cell-based assay. For example, the cytotoxic effect of purified TNF-α can be measured using L929 cells.[19] The activity of FasL can be assessed by its ability to induce apoptosis in Fas-expressing cell lines.[20]

IV. Data Presentation

A purification table is essential for tracking the efficiency of each purification step.[13][21][22]

Table 1: Example Purification Table for a Secreted Pro-apoptotic Protein

| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |

| Conditioned Media | 1000 | 150 | 3,000,000 | 20,000 | 100 | 1 |

| Ammonium Sulfate Ppt. | 50 | 75 | 2,700,000 | 36,000 | 90 | 1.8 |

| Affinity Chromatography | 20 | 5 | 2,400,000 | 480,000 | 80 | 24 |

| Size Exclusion Chrom. | 15 | 3.5 | 2,100,000 | 600,000 | 70 | 30 |

Note: "Units" of activity will be specific to the bioassay used for the particular pro-apoptotic protein.

Table 2: Reported Purification Yields for Pro-apoptotic Proteins

| Protein | Expression System | Purification Method | Purity | Yield | Reference |

| TNF-α | E. coli | Sequential Chromatography | >95% | 4.17 mg/L | [19] |

| TNFR1-ECD | E. coli | Ni-affinity, Cation-exchange/SEC | >95% | 9.3 mg/L | [23] |

| TRAIL | E. coli | Metal-affinity, Ion-exchange | High | 173 mg/L | [24] |

| Fas Ligand | CTL cell line | Affinity Chromatography | Homogeneous | Not specified | [20] |

V. Concluding Remarks

The successful isolation and purification of secreted pro-apoptotic proteins require a systematic and optimized approach. The protocols and guidelines presented here provide a robust framework for researchers to purify these challenging but therapeutically important proteins. Careful attention to each step, from initial cell culture to final characterization, is paramount to obtaining a high-yield, high-purity, and biologically active product.

References

- 1. vce.studypulse.au [vce.studypulse.au]

- 2. monash.edu [monash.edu]

- 3. The Secrets of Secretion: Protein Transport in Cells · Frontiers for Young Minds [kids.frontiersin.org]

- 4. lewis.uga.edu [lewis.uga.edu]

- 5. static.igem.org [static.igem.org]

- 6. Conditioned Media Concentration with Amicon Ultra Centrifugal Filters [protocols.io]

- 7. An optimized procedure for preparation of conditioned medium from Wharton’s jelly mesenchymal stromal cells isolated from umbilical cord - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genextgenomics.com [genextgenomics.com]

- 11. graphviz.org [graphviz.org]

- 12. sfu.ca [sfu.ca]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Efficient purification of recombinant human tumor necrosis factor beta from Escherichia coli yields biologically active protein with a trimeric structure that binds to both tumor necrosis factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unconventional Pathways of Protein Secretion: Mammals vs. Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ultrafiltration and purification of conditioned media (Pall Jumbsosep and Izon qEV-10) [protocols.io]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. diverdi.colostate.edu [diverdi.colostate.edu]

- 22. chemdoctor.org [chemdoctor.org]

- 23. Recombinant expression, purification and bioactivity characterization of extracellular domain of human tumor necrosis factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for the Proteomic Analysis of Extracellular Vesicles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular vesicles (EVs) are nanosized, membrane-bound vesicles released by virtually all cell types that play crucial roles in intercellular communication.[1][2][3] Their cargo, which includes proteins, nucleic acids, and lipids, reflects the physiological state of their cell of origin, making them a valuable source for biomarker discovery and therapeutic development.[2][3][4] Mass spectrometry-based proteomics has become an indispensable tool for the in-depth characterization of the EV proteome.[2][5] This document provides detailed protocols for the isolation of EVs, extraction of their protein cargo, and preparation for mass spectrometry analysis, enabling researchers to conduct comprehensive proteomic studies.

I. Isolation of Extracellular Vesicles

The isolation of a pure population of EVs is a critical first step for any proteomic analysis, as contaminants can significantly interfere with downstream results.[6][7] Several methods exist for EV isolation, each with its own advantages and disadvantages. The choice of method often depends on the starting biological fluid and the specific research question.[7]

Commonly Used EV Isolation Methods

| Isolation Method | Principle | Advantages | Disadvantages | Commonly Identified Proteins |

| Differential Ultracentrifugation (dUC) | Separation based on size and density through a series of centrifugation steps at increasing speeds.[6] | Well-established, does not require specialized columns. | Time-consuming, potential for protein aggregate co-precipitation, can damage vesicles.[7] | ~250-1000+ |

| Size-Exclusion Chromatography (SEC) | Separation of EVs from smaller soluble proteins based on their size as they pass through a porous column.[6][8] | Good separation from soluble proteins, preserves vesicle integrity.[9] | Can be time-consuming, potential for sample dilution. | ~250-1000+ |

| Polymer-based Precipitation | Use of volume-excluding polymers to precipitate EVs from solution. | Simple and fast, suitable for large sample volumes. | High potential for co-precipitation of non-EV proteins and lipoproteins.[7] | Variable, depends on purity |

| Immunoaffinity Capture | Use of antibodies targeting EV surface proteins to specifically capture vesicles. | High specificity, can isolate specific EV subpopulations. | Can be expensive, may not capture all EV subtypes, elution can be harsh. | Variable, depends on target |

Protocol 1: Extracellular Vesicle Isolation by Differential Ultracentrifugation

This protocol is adapted for the isolation of EVs from cell culture supernatant.

Materials:

-

Phosphate-buffered saline (PBS)

-

Centrifuge tubes appropriate for the required g-forces

-

Ultracentrifuge and corresponding rotors

Procedure:

-

Culture cells in EV-depleted fetal bovine serum (FBS) containing medium for 48-72 hours.

-

Collect the cell culture supernatant and centrifuge at 300 x g for 10 minutes at 4°C to pellet intact cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and larger debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles (microvesicles).

-

Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes at 4°C to pellet small EVs (exosomes).[6]

-

Discard the supernatant and wash the EV pellet by resuspending it in a large volume of PBS and repeating the 100,000 x g centrifugation step.

-